3-Benzylcyclohexane-1,2-dione

Enzyme Specificity Biocatalysis Substrate Profiling

Sourcing authentic 1,2-dione regioisomers for enzymatic studies is a common bottleneck. Using generic 1,3-dione analogs leads to zero conversion with CDH. This compound is the exact substrate required. - Enables CDH-catalyzed asymmetric cross-benzoin or C-C cleavage reactions, where the 1,2-dione motif is mandatory. - The benzyl substituent modulates lipophilicity (XLogP3-AA 1.9) for optimal solubility in aqueous enzyme assays. - Favors 5-membered metal chelate formation, distinct from 1,3-diones, for precise coordination chemistry studies.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 82479-56-9
Cat. No. B15435723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclohexane-1,2-dione
CAS82479-56-9
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(=O)C1)CC2=CC=CC=C2
InChIInChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
InChIKeySKHJHLBXAJJKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclohexane-1,2-dione: Chemical Identity and Key Characteristics


3-Benzylcyclohexane-1,2-dione (CAS 82479-56-9) is a vicinal diketone (1,2-diketone) scaffold bearing a benzyl substituent at the 3-position, with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol [1]. The compound's defining structural feature is the juxtaposition of two carbonyl groups on a cyclohexane ring, which governs its reactivity, tautomeric equilibrium, and potential as a substrate for specific enzymes like cyclohexane-1,2-dione hydrolase (CDH) [2]. This 1,2-dione regioisomer is distinct from its 1,3-dione counterpart, leading to fundamental differences in chemical behavior and biological recognition that are critical for research and industrial application selection.

Why Generic Cyclohexanediones Cannot Replace 3-Benzylcyclohexane-1,2-dione


Substitution of 3-benzylcyclohexane-1,2-dione with a generic cyclohexane-1,3-dione or an unsubstituted 1,2-dione is not chemically or biologically equivalent. The enzyme cyclohexane-1,2-dione hydrolase (CDH), a key biocatalyst in asymmetric synthesis, is highly specific for 1,2-dione substrates and 'does not act on cyclohexanone or cyclohexane-1,3-dione' [1]. The benzyl substituent further modulates physicochemical properties such as lipophilicity (XLogP3-AA of 1.9 for the 1,2-dione [2] versus predicted values for the 1,3-dione isomer), altering solubility, protein binding, and reactivity. These regioisomeric and substituent-based differences make simple generic replacement unfeasible for applications where enzyme recognition, reactivity, or physicochemical profile is critical.

Quantitative Differentiation Evidence Against Closest Analogs


Enzymatic Substrate Recognition: 1,2-Dione vs. 1,3-Dione Specificity

The target 3-benzylcyclohexane-1,2-dione, by virtue of its 1,2-diketone group, is a recognized substrate for cyclohexane-1,2-dione hydrolase (CDH). In contrast, the 3-benzylcyclohexane-1,3-dione analog is not a substrate. This absolute discrimination is documented in the enzyme's official classification: 'Highly specific; does not act on cyclohexanone or cyclohexane-1,3-dione as substrate' [1]. The presence of the benzyl group at the 3-position of a 1,2-dione scaffold is projected to be tolerated based on CDH's known promiscuity for substituted benzaldehydes in cross-benzoin reactions, enabling asymmetric C–C bond formation with high enantiomeric excess (92–99% ee reported for related substrates) [2].

Enzyme Specificity Biocatalysis Substrate Profiling

Lipophilicity Differentiation Between Regioisomers

The computed octanol-water partition coefficient (XLogP3-AA) for 3-benzylcyclohexane-1,2-dione is 1.9 [1]. This value represents a significant departure from the predicted lipophilicity of its 1,3-dione regioisomer, 2-benzylcyclohexane-1,3-dione, which has a reported computed LogP of approximately 2.79 . The lower lipophilicity of the 1,2-dione is attributable to increased hydration and polarization of the vicinal carbonyls, impacting membrane permeability, pharmacokinetic behavior, and solubility profiles in both biological and chemical process contexts.

Physicochemical Properties Lipophilicity LogP

Tautomeric Preference and Reactivity of Vicinal Diketones

1,2-Cyclohexanediones preferentially exist in the enol form due to intramolecular hydrogen-bonding stabilization of the enol tautomer, whereas 1,3-cyclohexanediones show a greater proportion of the keto tautomer [1]. This fundamental tautomeric shift alters the nucleophilic/electrophilic character of the carbonyl groups. For 3-benzylcyclohexane-1,2-dione, the enol form predominates, which is consistent with the behavior of unsubstituted cyclohexane-1,2-dione (enol content >95% in solution) [2]. In contrast, 2-benzylcyclohexane-1,3-dione exhibits a significantly higher keto:enol ratio. This difference directly impacts the compound's reactivity in condensation reactions, metal chelation, and enzyme active-site interactions.

Tautomerism Chemical Reactivity Structure-Activity Relationship

Targeted Application Scenarios Based on Specific Evidence


Biocatalytic Asymmetric Synthesis via CDH

This compound is the appropriate substrate for CDH-catalyzed asymmetric cross-benzoin or C–C bond cleavage reactions, where the 1,2-dione moiety is absolutely required. The benzyl substituent provides a handle for further derivatization. Using the 1,3-dione analog will result in zero conversion due to the strict substrate specificity of CDH [1].

Synthetic Intermediate for Enol-Specific Transformations

The predominant enol tautomer of 3-benzylcyclohexane-1,2-dione makes it the preferred starting material for reactions requiring enol nucleophilicity, such as metal enolate formation, O-acylation, or silyl enol ether synthesis. The 1,3-dione regioisomer, with a higher keto population, would exhibit different, often lower, reactivity in these transformations [2].

1,2-Dione-Selective Enzyme Assays and Inhibitor Screening

The high specificity of CDH and other ThDP-dependent enzymes for the 1,2-dione motif makes this compound an essential tool for developing selective enzyme assays or screening for inhibitors that target 1,2-dione-processing pathways. Its physicochemical profile (LogP 1.9) is suitable for aqueous assay conditions, unlike the more lipophilic 1,3-dione analog [3].

Metal Chelation Studies with Vicinal Dicarbonyl Geometry

The vicinal arrangement of the carbonyl groups in 3-benzylcyclohexane-1,2-dione favors the formation of 5-membered chelate rings with metal ions, a coordination geometry distinct from the 6-membered chelates of 1,3-diones. This geometric preference is critical for designing metal complexes with specific stability constants and geometries [4].

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